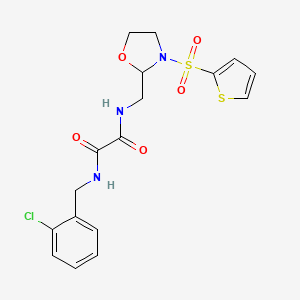
N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of oxazolidinone, a class of heterocyclic organic compounds containing an oxazolidinone ring. Oxazolidinones are known for their applications in pharmaceuticals, particularly as antibiotics, and for their use as chiral auxiliaries in asymmetric synthesis. The specific compound mentioned includes a thiophene moiety, which is often incorporated into molecules for its electronic properties, potentially affecting the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of oxazolidinone derivatives can involve the treatment of N-tert-butoxycarbonyl derivatives of β-amino alcohols with sulfonyl chlorides to afford 2-oxazolidinones, as described in the first paper. The intramolecular nucleophilic attack of the carbamate moiety on an intermediate tosylate leads to the formation of the heterocycle. The presence of a N-methyl substituent has been shown to enhance the cyclization rate, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives can be influenced by the substituents attached to the oxazolidinone ring. The second paper discusses the generation of exocyclic N-Acyliminium ions from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which could be related to the structure of the compound . The stereochemistry of the resulting compounds is significant and can be influenced by the complexation with Lewis acids .
Chemical Reactions Analysis
The reactivity of oxazolidinone derivatives can be explored through their interactions with various reagents. For instance, the allylation of N-Acyliminium ions generated from oxazolidin-2-ones, as mentioned in the second paper, demonstrates the potential for these compounds to undergo nucleophilic addition reactions. The stereoselectivity of these reactions is an important consideration, as it can lead to the formation of products with different stereochemical configurations .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, we can infer that the compound may exhibit properties typical of oxazolidinones, such as moderate solubility in organic solvents and potential biological activity. The presence of a thiophene ring could also contribute to the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets. The third paper, although not directly related to the compound , does discuss the anticancer activity of sulfonamide derivatives, which could be relevant if the compound possesses similar structural features .
Applications De Recherche Scientifique
Weak Hydrogen Bonds and π-π Stacking Interactions
Research has identified the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, highlighting the structural versatility and potential interaction modes of oxazolidin-2-ones and their derivatives. These interactions play a crucial role in the crystal structures of these compounds, potentially impacting their biological activities (Nogueira et al., 2015).
Catalyst System for Amidation Reactions
Oxazolidinones, specifically related to the structural framework of the compound , have been established as effective catalyst systems for Goldberg amidation reactions. This catalytic activity extends towards functionalized (hetero)aryl chlorides and a range of aromatic and aliphatic primary amides, demonstrating the compound's utility in facilitating diverse chemical transformations (De, Yin, & Ma, 2017).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(hepiyl)amino-4-hydroxybutanamide. This research area explores the compound's potential in creating biologically active derivatives, which may have implications for drug development and other scientific applications (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Synthesis and Antimicrobial Activities
Research into the synthesis of biologically active derivatives, including β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, underscores the potential antimicrobial applications of compounds structurally related to N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. These studies contribute to the understanding of the structure-activity relationships and offer a pathway for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Novel Oxazolidinone Antibacterial Agents
The oxazolidinone class, to which the compound belongs, has been identified for its unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs, developed through chemical modification programs, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting the therapeutic potential of these compounds in addressing bacterial infections (Zurenko et al., 1996).
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S2/c18-13-5-2-1-4-12(13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-6-3-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALHWPVTWTCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
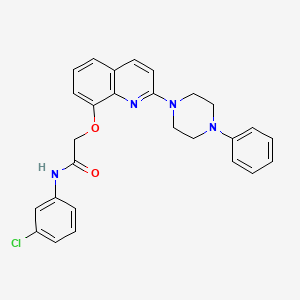


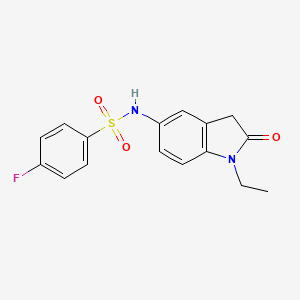

![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)
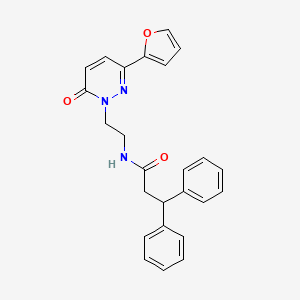
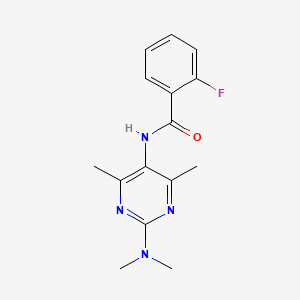
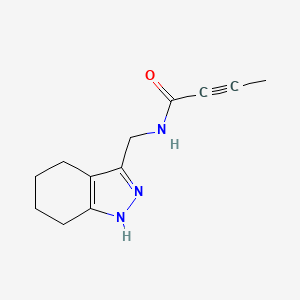
![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)

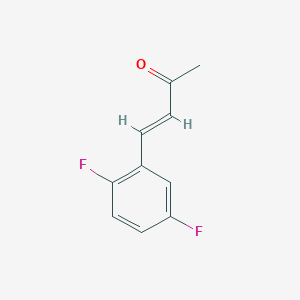
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)